methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
Description
Properties
IUPAC Name |
methyl 3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8(15)11(13(17)18-2)14-7-9-5-3-4-6-10(9)12(14)16/h3-6,8,11,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXKGNTVKMANDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N1CC2=CC=CC=C2C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate typically involves the condensation of an appropriate isoindoline derivative with a butanoate ester. One common method involves the reaction of 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the isoindoline moiety can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate.
Reduction: Formation of 3-hydroxy-2-(1-hydroxy-1,3-dihydro-2H-isoindol-2-yl)butanoate.
Substitution: Formation of various substituted butanoate derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate has shown promise in the development of therapeutic agents, particularly for conditions related to estrogen receptor modulation.
Estrogen Receptor Modulation
Research indicates that compounds similar to this compound are being investigated for their ability to modulate estrogen receptors, which are critical in the treatment of hormone-sensitive cancers such as breast cancer. The compound's structural features may enhance its efficacy as an estrogen receptor degrader (ERD), leading to potential applications in targeted cancer therapies .
Anticancer Activity
In preclinical studies, derivatives of this compound have demonstrated significant anticancer activity by inducing apoptosis in cancer cell lines. For instance, compounds with similar isoindole structures have been evaluated for their ability to inhibit tumor growth in xenograft models, showcasing their potential as novel anticancer agents .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis.
Synthesis of Isoindole Derivatives
The compound can be utilized as a precursor for synthesizing various isoindole derivatives. Isoindoles are important in medicinal chemistry due to their diverse biological activities. The reaction pathways involving this compound can lead to the development of new pharmaceuticals with enhanced therapeutic profiles .
Functionalization Reactions
Due to its reactive hydroxyl and carbonyl groups, this compound can undergo various functionalization reactions. These reactions can introduce different functional groups that modify the compound's properties and enhance its utility in synthetic applications .
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound is being explored for its potential uses in material science.
Polymer Chemistry
The compound's structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials. Research is ongoing to evaluate how these modifications can lead to advanced materials suitable for various industrial applications .
Coatings and Composites
Due to its unique chemical properties, this compound may also be used in developing coatings and composites that require specific performance characteristics such as resistance to degradation or improved adhesion .
Case Studies and Research Findings
Several studies highlight the applications of methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-y)butanoate:
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The isoindoline moiety is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the isoindolinone core but differ in substituent type, position, and biological activity. Below is a comparative analysis:
Structural Analogues and Substituent Variations
Key Observations:
- Substituent Position : The target compound’s hydroxyl group at C3 distinguishes it from analogues like Compound 1 (nitrate at C1) or the methylsulfanyl derivative in . This hydroxyl group enhances polarity and may influence pharmacokinetics (e.g., solubility) .
- Ester vs. Acid: Compared to 2-(1-oxo-isoindol-2-yl)butanoic acid, the methyl ester in the target compound improves membrane permeability, a common prodrug strategy .
- Nitrate Esters: Compounds like (1,3-dioxo-isoindol-2-yl)methyl nitrate exhibit NO-donor activity, but their mutagenic potency (up to 4,803 revertants/μmol in TA102 strain) limits therapeutic use . The absence of a nitrate group in the target compound suggests lower genotoxic risk.
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Compound 1 | Ethyl Derivative |
|---|---|---|---|
| Molecular Weight | 249.27 | 222.16 | 307.36 |
| LogP (Predicted) | 1.2 | 0.8 | 2.5 |
| Hydrogen Bond Donors | 1 (OH) | 0 | 0 |
Biological Activity
Methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate is a notable compound within the isoindoline derivatives class, recognized for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 249.27 g/mol
CAS Number: 1858240-41-1
Boiling Point: 447.9 ± 45.0 °C (predicted)
Density: 1.294 ± 0.06 g/cm³ (predicted)
The compound features a butanoate ester group, a hydroxy group, and an isoindoline moiety, which contribute to its unique chemical reactivity and biological interactions .
Synthesis Methods
The synthesis of this compound typically involves the condensation of an isoindoline derivative with a butanoate ester. A common method includes:
- Reagents: 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid and methanol.
- Catalyst: Strong acid (e.g., sulfuric acid).
- Conditions: Reflux to yield the desired ester.
In industrial settings, continuous flow reactors are utilized for efficient mixing and heat transfer, enhancing yield and purity .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown its efficacy against various cancer cell lines:
| Cell Line | IC (µM) | Activity |
|---|---|---|
| HeLa | Not specified | Antiproliferative |
| C6 | Not specified | Antiproliferative |
The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against a range of microorganisms. All tested derivatives showed remarkable activity against common pathogens, indicating potential as an antimicrobial agent .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Cell Signaling Pathways: It potentially modulates signaling pathways related to apoptosis and inflammation.
Case Studies
Several studies have evaluated the biological effects of isoindoline derivatives similar to methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-y)butanoate:
Study 1: Anticancer Evaluation
A series of related compounds were synthesized and tested for anticancer activity against HeLa cells using the BrdU proliferation ELISA assay. Compounds with structural similarities exhibited varying degrees of activity, with some showing potent inhibition of cell growth .
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, various derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the isoindoline structure could enhance antimicrobial efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
